Cas no 23904-33-8 (iodomethylidenecyclohexane)

iodomethylidenecyclohexane 化学的及び物理的性質

名前と識別子

-

- iodomethylidenecyclohexane

- (2-iodoethenyl)cyclohexane;iodomethylene cyclohexane;Iodmethylen-cyclohexan;Jodmethylencyclohexan;(Jodomethylen)-cyclohexan;Cyclohexane,(iodomethylene);

- 23904-33-8

- DTXCID70405129

- Cyclohexane, (iodomethylene)-

- SCHEMBL10363916

- DTXSID30454310

-

- MDL: MFCD32809128

- インチ: InChI=1S/C7H11I/c8-6-7-4-2-1-3-5-7/h6H,1-5H2

- InChIKey: RKHNNHCGGWQSDY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 221.99100

- どういたいしつりょう: 221.99055g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 86.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0.00000

- LogP: 3.26940

iodomethylidenecyclohexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1091568-1g |

(iodomethylene)cyclohexane |

23904-33-8 | 95% | 1g |

$485 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1091568-1g |

(iodomethylene)cyclohexane |

23904-33-8 | 95% | 1g |

$485 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1091568-1g |

(iodomethylene)cyclohexane |

23904-33-8 | 95% | 1g |

$485 | 2025-02-19 |

iodomethylidenecyclohexane 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

iodomethylidenecyclohexaneに関する追加情報

Iodomethylidenecyclohexane (CAS No. 23904-33-8): An Overview and Recent Advances

Iodomethylidenecyclohexane (CAS No. 23904-33-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique structure, offers a range of applications due to its reactivity and functional group diversity. In this article, we will delve into the chemical properties, synthetic methodologies, and recent research advancements involving iodomethylidenecyclohexane.

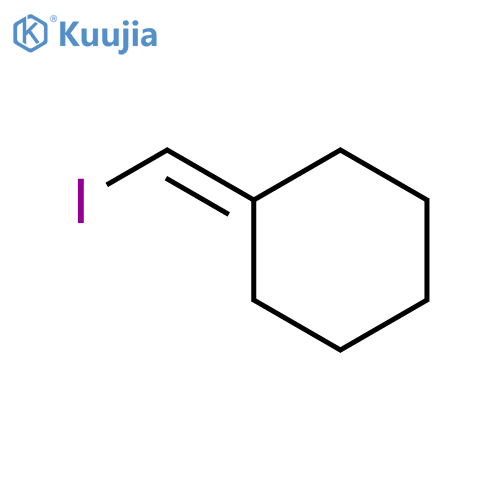

Chemical Structure and Properties

Iodomethylidenecyclohexane is a cyclic compound with the molecular formula C7H11I. The molecule consists of a cyclohexane ring with an iodomethylene group attached. The presence of the iodine atom introduces significant reactivity, making it a valuable intermediate in various synthetic pathways. The iodine atom can be readily substituted in nucleophilic substitution reactions, leading to the formation of diverse functional groups.

The physical properties of iodomethylidenecyclohexane include a melting point of approximately 55-57°C and a boiling point of around 180-182°C at atmospheric pressure. It is slightly soluble in water but highly soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in various reaction conditions.

Synthetic Methods and Applications

The synthesis of iodomethylidenecyclohexane can be achieved through several methods, each offering unique advantages depending on the desired product and reaction conditions. One common approach involves the reaction of cyclohexanone with iodomethane in the presence of a base such as potassium hydroxide or sodium hydride. This method provides high yields and good purity, making it suitable for large-scale production.

Another synthetic route involves the Wittig reaction between cyclohexyltriphenylphosphonium bromide and an iodoacetyl derivative. This method is particularly useful for preparing substituted derivatives of iodomethylidenecyclohexane, which can be further modified to introduce additional functional groups.

The versatility of iodomethylidenecyclohexane has led to its widespread use in organic synthesis. It serves as a key intermediate in the preparation of complex molecules, including natural products and pharmaceuticals. For instance, it has been utilized in the synthesis of antiviral agents, anticancer drugs, and other bioactive compounds.

Recent Research Advances

In recent years, significant research efforts have been directed towards exploring new applications and improving the synthetic methodologies involving iodomethylidenecyclohexane. One notable area of research is its use in the development of novel catalysts for asymmetric synthesis. The unique electronic properties of the iodine atom make it an excellent leaving group in transition metal-catalyzed reactions, leading to highly enantioselective products.

A study published in the Journal of Organic Chemistry reported the successful use of iodomethylidenecyclohexane as a starting material for the synthesis of chiral amino acids through palladium-catalyzed allylic substitution reactions. The resulting amino acids exhibited high enantiomeric purity and were found to have potential applications in drug discovery and development.

Another area of interest is the use of iodomethylidenecyclohexane in polymer science. Researchers at the University of California have developed a novel method for preparing functionalized polymers using this compound as a monomer precursor. The resulting polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.

Safety Considerations and Handling

iodomethylidenecyclohexane, it is essential to follow standard safety protocols to ensure laboratory safety. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to prevent skin contact and inhalation.

In case of accidental exposure, immediate action should be taken to rinse affected areas with water and seek medical attention if necessary. Proper disposal methods should also be followed to minimize environmental impact.

Conclusion

Iodomethylidenecyclohexane (CAS No. 23904-33-8) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it an invaluable intermediate in various synthetic pathways. Recent research advancements have further expanded its potential uses, highlighting its importance in modern scientific endeavors.

23904-33-8 (iodomethylidenecyclohexane) 関連製品

- 1281964-02-0(2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine)

- 15690-38-7(7-Amino-deacetylcephalosporanic Acid)

- 216150-83-3(17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-)

- 2248325-95-1(tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)

- 2034587-51-2(2-fluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide)

- 1983153-03-2(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 83277-24-1(Benzoic acid, 2,4-dichloro-3-methyl-, methyl ester)

- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)

- 1283103-86-5(4-(1-Isopropyl-1H-indol-3-yl)butanoic acid)

- 2420-55-5((9Z,12E)-Octadeca-9,12-dienoic Acid)